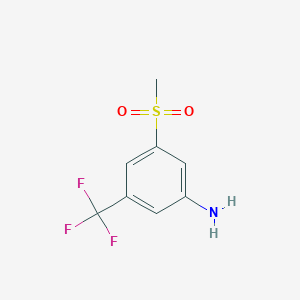
N-(4-acetamidophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetamidophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide, also known as AF-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AF-1 belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess potent anti-inflammatory and analgesic properties. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research efforts have been directed towards the synthesis and characterization of pyrazole and pyrazolopyrimidine derivatives, providing a foundation for understanding their chemical properties and potential applications. For example, Hassan, Hafez, and Osman (2014, 2015) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and pyrazolo[1,5-a]pyrimidine derivatives, exploring their cytotoxic activities against various cell lines (Hassan et al., 2014); (Hassan et al., 2015). These studies contribute to the broader understanding of pyrazole derivatives' synthesis pathways and their potential biological effects.
Potential Anticancer Activity
A notable area of research involves evaluating the anticancer properties of newly synthesized compounds. For instance, Ahsan and colleagues (2018) investigated the cytotoxicity of 3-(4-fluorophenyl)-4,5-dihydro-5-(3,4,5-trimethoxy/4-nitrophenyl)-N-(substituted-phenyl)pyrazole-1-carboxamide analogues against breast cancer cell lines, identifying compounds with promising cytotoxicity profiles (Ahsan et al., 2018). Such research is critical for discovering new anticancer agents.
Antimicrobial Activity
The synthesis of pyrazole derivatives and their evaluation as potential antimicrobial agents also constitute a significant portion of scientific exploration. Sharshira and Hamada (2011) synthesized a series of 3,5-disubstituted pyrazole-1-carboxamides, testing their antimicrobial activities and demonstrating some compounds' effectiveness against various microorganisms (Sharshira & Hamada, 2011). This line of research is vital for developing new antimicrobial agents to combat resistant strains of bacteria and fungi.
Molecular Docking Studies
Furthermore, the application of molecular docking studies to understand the interaction between synthesized compounds and biological targets is an emerging field. Such studies help in elucidating the mechanism of action at the molecular level and optimizing compounds for better biological activity. For instance, Talupur, Satheesh, and Chandrasekhar (2021) conducted docking studies to explore the interaction of synthesized compounds with relevant biological targets, providing insights into their potential efficacy as antimicrobial agents (Talupur et al., 2021).
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3/c1-3-12-29-19-13-26(18-10-4-15(22)5-11-18)25-20(19)21(28)24-17-8-6-16(7-9-17)23-14(2)27/h4-11,13H,3,12H2,1-2H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJCXFRDHDNTRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NC2=CC=C(C=C2)NC(=O)C)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
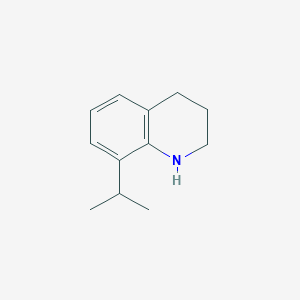

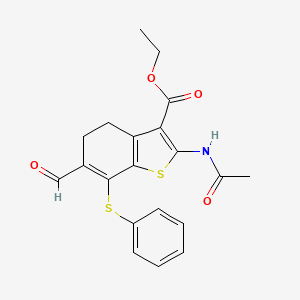
![methyl 4-methoxy-3-(N-(pyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)benzoate](/img/structure/B2883269.png)
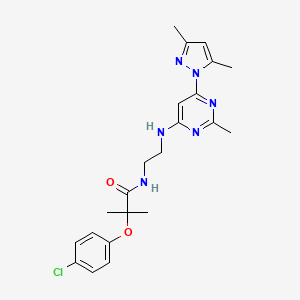

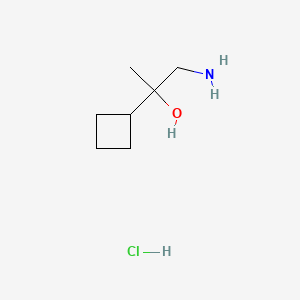
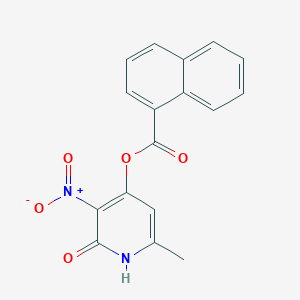
![N-(1H-benzo[d][1,2,3]triazol-5-yl)-5-phenyloxazole-2-carboxamide](/img/structure/B2883277.png)
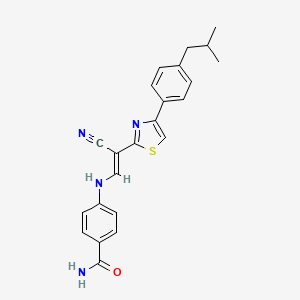
![3-(2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2883279.png)
![Methyl 6-amino-5H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B2883282.png)
![N-cyclopentyl-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2883284.png)
